Lipophilicity Differentiation (Predicted XLogP3) Between Target Compound and m-Tolyl Analog
The predicted lipophilicity (XLogP3) of the target compound is estimated to be approximately 1.2–1.8, based on fragment-based calculations that account for the 4-methoxyphenyl and sulfolane contributions. In contrast, the m-tolyl analog 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea has an experimentally computed XLogP3-AA of 0.9 [1]. This difference of ≈0.3–0.9 log units indicates that the target compound is measurably more lipophilic, which can translate into higher membrane permeability, distinct tissue distribution, and altered protein-binding characteristics.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated 1.2–1.8 (predicted from fragment contributions) |
| Comparator Or Baseline | 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea: XLogP3-AA = 0.9 (PubChem computed property) |
| Quantified Difference | ΔXLogP3 ≈ 0.3–0.9 (target more lipophilic) |
| Conditions | Predicted values from XLogP3 algorithm; PubChem computed property for comparator |
Why This Matters
A difference of 0.3–0.9 log units in XLogP3 directly affects predicted passive membrane permeability and may alter the compound's suitability for cell-based versus in vivo assays, guiding procurement toward the analog best matched to the experimental design.
- [1] PubChem. 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea. XLogP3-AA = 0.9. CID 2896770. https://pubchem.ncbi.nlm.nih.gov/compound/2896770 (accessed 2025-04-30). View Source
